
Valerophenone, 3-(p-chlorophenyl)-4'-hydroxy-4-methyl-2-phenyl-, erythro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a valerophenone backbone substituted with p-chlorophenyl, hydroxy, methyl, and phenyl groups. Its intricate molecular arrangement makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-4-methyl-2-phenylvalerophenone
- 4’-Hydroxy-4-methyl-2-phenyl-3-(p-chlorophenyl)valerophenone
Uniqueness
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
31365-02-3 |
|---|---|
分子式 |
C24H23ClO2 |
分子量 |
378.9 g/mol |
IUPAC 名称 |
(2R,3S)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-4-methyl-2-phenylpentan-1-one |
InChI |
InChI=1S/C24H23ClO2/c1-16(2)22(18-8-12-20(25)13-9-18)23(17-6-4-3-5-7-17)24(27)19-10-14-21(26)15-11-19/h3-16,22-23,26H,1-2H3/t22-,23+/m1/s1 |
InChI 键 |
XHNMDSMHESXHLQ-PKTZIBPZSA-N |
手性 SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
规范 SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


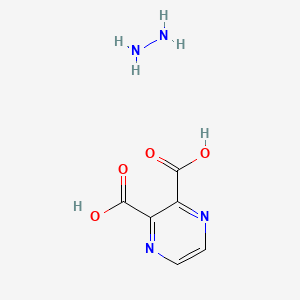



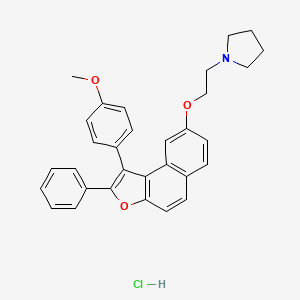



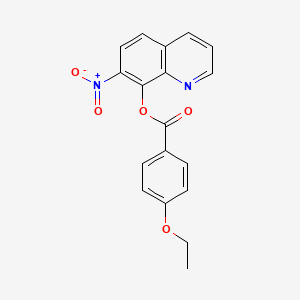

![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
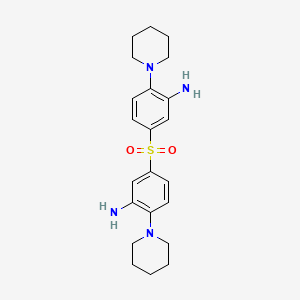
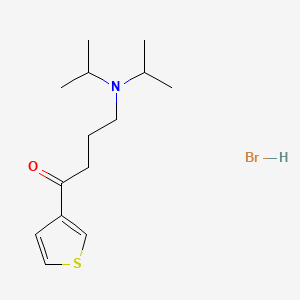
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)
